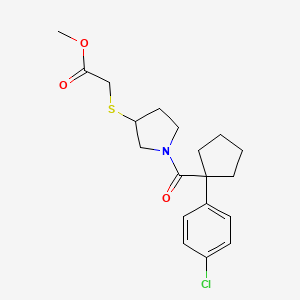

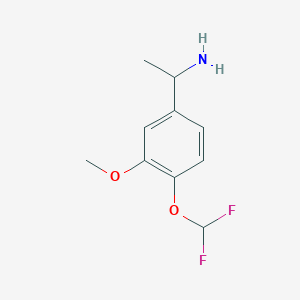

![molecular formula C13H13N5O4S B2927825 N-(2-(5,7-二氧代-5H-吡咯并[3,4-b]吡啶-6(7H)-基)乙基)-1-甲基-1H-吡唑-4-磺酰胺 CAS No. 2034563-07-8](/img/structure/B2927825.png)

N-(2-(5,7-二氧代-5H-吡咯并[3,4-b]吡啶-6(7H)-基)乙基)-1-甲基-1H-吡唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not clearly mentioned in the available literature .科学研究应用

Pharmaceuticals Development

This compound serves as a scaffold for the development of new pharmaceuticals. Its structure is conducive to modifications that can lead to the discovery of novel drugs with potential therapeutic applications . For instance, derivatives of this compound have been explored for their antimicrobial, anti-inflammatory, and antitumor properties.

Biological Activity Modulation

The pyrrolopyrazine core of the compound is known to interact with various biological targets. It has been used to modulate the activity of enzymes and receptors, such as the m4 muscarinic acetylcholine receptor, which plays a role in neurological functions .

Analgesic and Sedative Potential

Research has indicated that derivatives of this compound exhibit significant analgesic and sedative effects. This is particularly relevant in the development of new pain management solutions, where the compound’s derivatives could potentially be used as alternatives to traditional painkillers .

Antimicrobial and Antifungal Applications

The compound’s derivatives have shown promise in combating microbial and fungal infections. This is due to their ability to interfere with the growth and reproduction of various pathogens, making them valuable in the study of infectious diseases .

Kinase Inhibition

Kinases are enzymes that play a crucial role in signal transduction and cellular regulation. Derivatives of this compound have been identified as potential kinase inhibitors, which could be beneficial in treating diseases like cancer where kinase activity is dysregulated .

Antioxidant Properties

The compound’s structure allows for antioxidant activity, which is important in protecting cells from oxidative stress. This property is being explored for its potential in preventing or treating diseases associated with oxidative damage .

Material Science

In material science, the compound’s derivatives can be used to create organic materials with specific properties, such as conductivity or luminescence. This opens up possibilities for their use in electronic devices or as part of sensing mechanisms .

Natural Product Synthesis

The compound is structurally similar to many natural products, making it a useful starting point for the synthesis of complex natural compounds. This has implications for the study of biodiversity and the development of natural product-based drugs .

安全和危害

未来方向

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, they are an attractive scaffold for drug discovery research . Future research could focus on elucidating the mechanisms of action of these compounds and conducting Structure-Activity Relationship (SAR) research . This will help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

作用机制

Target of Action

Similar compounds have been reported to inhibitreceptor-interacting protein kinase 1 (RIPK1) , which plays a crucial role in necroptosis, a form of programmed cell death .

Mode of Action

The compound likely interacts with its target, RIPK1, by binding to its allosteric pocket . This binding inhibits the kinase’s activity, thereby preventing the initiation of necroptosis . The compound serves as a type III inhibitor, which means it binds to an allosteric site different from the active site, causing conformational changes that inhibit the enzyme’s activity .

Biochemical Pathways

The inhibition of RIPK1 affects the necroptosis pathway. Necroptosis is a form of programmed cell death that is distinct from apoptosis and is involved in various pathological conditions, including inflammatory diseases, neurodegenerative diseases, and cancers . By inhibiting RIPK1, the compound prevents the initiation of necroptosis, potentially mitigating these conditions .

Pharmacokinetics

In vivo pharmacokinetic studies were performed on a similar compound . Such studies typically involve determining the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability and efficacy.

Result of Action

The compound’s inhibition of RIPK1 and prevention of necroptosis result in potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could be effective in mitigating conditions associated with necroptosis, such as inflammatory diseases, neurodegenerative diseases, and cancers .

属性

IUPAC Name |

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O4S/c1-17-8-9(7-15-17)23(21,22)16-5-6-18-12(19)10-3-2-4-14-11(10)13(18)20/h2-4,7-8,16H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWUIARPRDOASY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

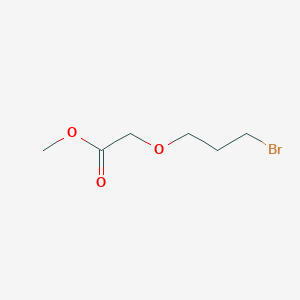

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2,2-diphenylacetate](/img/structure/B2927743.png)

![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2927746.png)

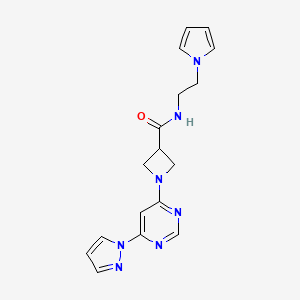

![3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2927748.png)

![N-[[3-(Cyclopentyloxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2927750.png)

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2927760.png)

![2-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2927761.png)

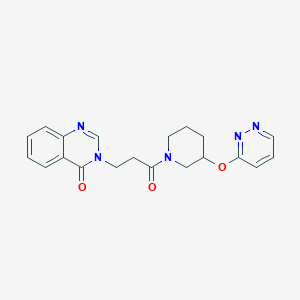

![N-(4-ethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2927764.png)